molecular formula C8H8ClNO2 B1293591 Methyl 2-amino-4-chlorobenzoate CAS No. 5900-58-3

Methyl 2-amino-4-chlorobenzoate

Cat. No. B1293591
CAS RN: 5900-58-3
M. Wt: 185.61 g/mol
InChI Key: YPSSCICDVDOEAI-UHFFFAOYSA-N
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Patent
US03949081

Procedure details

The starting material is prepared as follows: Through the suspension of 500 g of 4-chloroanthranilic acid in 3 lt of methanol hydrogen chloride is bubbled for 2 hours while cooling with ice and the mixture refluxed for 10 hours under hydrogen chloride. It is cooled to room temperature, filtered, the filtrate evaporated and the combined residues partitioned between 3 lt of diethyl ether and 4.5 lt of water, the pH of which is adjusted to 10 with 10% aqueous sodium hydroxide. The aqueous layer is extracted 3 times with 2.25 lt of diethyl ether, the combined extracts washed with water, dried, filtered and evaporated, to yield the methyl 4-chloroanthranilate melting at 58°-60°.
Quantity
500 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([NH2:11])[C:5](=[CH:9][CH:10]=1)[C:6]([OH:8])=[O:7].Cl.[CH3:13]O>>[Cl:1][C:2]1[CH:3]=[C:4]([NH2:11])[C:5](=[CH:9][CH:10]=1)[C:6]([O:8][CH3:13])=[O:7] |f:1.2|

Inputs

Step One
Name
Quantity
500 g
Type
reactant
Smiles
ClC=1C=C(C(C(=O)O)=CC1)N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.CO

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The starting material is prepared
CUSTOM
Type
CUSTOM
Details
is bubbled for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
while cooling with ice
TEMPERATURE
Type
TEMPERATURE
Details
the mixture refluxed for 10 hours under hydrogen chloride
Duration
10 h
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated
CUSTOM
Type
CUSTOM
Details
the combined residues partitioned between 3 lt of diethyl ether and 4.5 lt of water
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer is extracted 3 times with 2.25 lt of diethyl ether
WASH
Type
WASH
Details
the combined extracts washed with water
CUSTOM
Type
CUSTOM
Details
dried
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C(C(=O)OC)=CC1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.